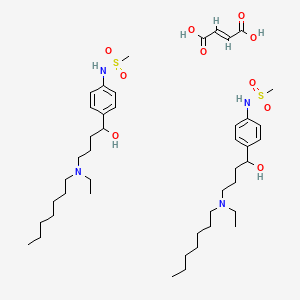

Ibutilide Hemifumarate

Beschreibung

Classification within Antiarrhythmic Agents

Ibutilide (B43762) fumarate (B1241708) is classified as a Class III antiarrhythmic agent according to the Vaughan Williams classification system. rxlist.com This classification is based on the drug's ability to prolong the action potential duration and increase refractoriness in myocardial cells. drugbank.comwikipedia.org Unlike some other Class III agents that primarily block outward potassium currents, ibutilide exhibits a distinct mechanism. drugbank.com

Overview of Unique Electrophysiological Profile

The electrophysiological profile of ibutilide is characterized by its dual effects on ion channels, which contribute to its action potential-prolonging properties. Research indicates that ibutilide delays repolarization by activating a slow, inward current, predominantly carried by sodium ions. rxlist.comdrugbank.comnih.gov This mechanism is considered unique among many other Class III antiarrhythmics. drugbank.comnih.gov Additionally, ibutilide has been shown to block the rapid component of the delayed rectifier potassium current (IKr), which is carried by hERG channels. wikipedia.orgrndsystems.com Studies using voltage clamp techniques have been instrumental in elucidating these effects on ion currents. drugbank.com

Research findings have demonstrated that ibutilide prolongs action potential duration and increases both atrial and ventricular refractoriness in vivo. rxlist.comdrugbank.comnih.gov This effect on refractoriness is crucial in the context of research into the termination of atrial arrhythmias like atrial fibrillation and atrial flutter. drugbank.comwikipedia.orgnih.gov

Data from research studies highlight the impact of ibutilide on cardiac electrical activity. For instance, studies investigating the conversion of atrial flutter and fibrillation have reported varying success rates depending on the dose and the type of arrhythmia. jacc.org The mean time to termination of the arrhythmia from the start of infusion has also been a subject of research. jacc.org

Below is an example of how research findings on conversion rates might be presented in a table:

| Ibutilide Dose (mg/kg) | Arrhythmia Converted (%) |

| Placebo | 3 |

| 0.005 | 12 |

| 0.010 | 33 |

| 0.015 | 45 |

| 0.025 | 46 |

Further research has explored the comparative effects of ibutilide with other antiarrhythmic agents on atrial refractory periods and conduction velocity in experimental models. ahajournals.org These studies contribute to a deeper understanding of how ibutilide's specific ion channel interactions translate into its observed electrophysiological effects. ahajournals.org

Eigenschaften

Key on ui mechanism of action |

Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within potassium channel pores. In other words, Ibutilide binds to and alters the activity of hERG potassium channels, delayed inward rectifier potassium (IKr) channels and L-type (dihydropyridine sensitive) calcium channels Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within the channel pore cavity upon channel gating. Ibutilide has been shown to terminate atrial flutter and fibrillation in animal studies, with some risk of ventricular pro-arrhythmia. Experimental models of hypertrophy/heart failure show altered sensitivity to ibutilide, with increased dispersion of repolarization and incidence of pro-arrhythmia. Patient trials show that ibutilide is effective at terminating atrial arrhythmias when given alone, and that it can increase effectiveness and reduce energy requirements of electrical cardioversion. The risk to patients of polymorphic ventricular tachycardia necessitates careful patient selection and monitoring during and after treatment. Ibutilide injection prolongs action potential duration in isolated adult cardiac myocytes and increases both atrial and ventricular refractoriness in vivo, i.e., class III electrophysiologic effects. Voltage clamp studies indicate that ibutilide fumarate injection, at nanomolar concentrations, delays repolarization by activation of a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents, which is the mechanism by which most other class III antiarrhythmics act. These effects lead to prolongation of atrial and ventricular action potential duration and refractoriness, the predominant electrophysiologic properties of ibutilide fumarate injection in humans that are thought to be the basis for its antiarrhythmic effect. Ibutilide fumarate is a new class III intravenous antiarrhythmic agent indicated for the acute termination of atrial fibrillation and flutter. Ibutilide prolongs repolarization in the atria and ventricle by enhancing the inward depolarizing, slow sodium current, a unique mechanism of action for a class III agent. Atrial refractoriness is prolonged with no evidence of reverse use dependence. Ibutilide may also block the delayed rectifier current, but this does not appear to be clinically relevant. In vitro and at high doses, ibutilide may shorten action potential duration, although this effect has not been noted clinically. Ibutilide can cause torsades de pointes in a rabbit model of proarrhythmia dependent on the formation of early afterdepolarizations. However, it causes less proarrhythmia than sotalol, dofetilide, or sematilide in this model. The pharmacokinetics of ibutilide are linear, its extravascular distribution is rapid and extensive, while its systemic clearance is high (elimination half-life 3-6 hours). Eight metabolites are formed by the liver, only one of which is slightly active. QT prolongation is dose dependent, is maximal at the end of the infusion, and returns to baseline within 2-4 hours following infusion. The pharmacokinetic and electrophysiologic characteristics of ibutilide are complementary in that any risk of proarrhythmia is made manageable by a short half-life. Almost all reported cases of drug-induced torsades de pointes ventricular tachycardia associated with ibutilide have occurred within 40 minutes of starting the infusion. Nevertheless, clinicians using ibutilide can further reduce the chance of torsades de pointes by being very familiar with the criteria for patient selection, and by being prepared to treat it should it occur. When used with full knowledge of its potential risks, ibutilide is a very effective intravenous agent for the acute termination of atrial fibrillation and flutter and is likely to become a significant treatment option for these arrhythmias. |

|---|---|

CAS-Nummer |

122647-32-9 |

Molekularformel |

C24H40N2O7S |

Molekulargewicht |

500.7 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C20H36N2O3S.C4H4O4/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI-Schlüssel |

PAXBPNBQGZYWHP-WLHGVMLRSA-N |

Isomerische SMILES |

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

122647-31-8 130350-52-6 122647-32-9 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

122647-32-9 (Fumarate) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

MW: 885.23. Crystals from acetone, mp 117-119 °C.; UV max (95% ethanol): 228, 267 nm (epsilon 16670, 894); solubility: (mg/mL): aqueous >100 (pH less than or equal to 7) /Ibutilide fumarate/ 4.73e-03 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Corvert ibutilide ibutilide fumarate ibutilide, (+)-isomer ibutilide, (+-)-isomer ibutilide, (-)-isomer ibutilide, fumarate salt (2:1), (+)-isomer ibutilide, fumarate salt (2:1), (+-)-isomer N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide U-70226E U-82208E U-82209E U82208E U82209E |

Dampfdichte |

2.46X10-12 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Mechanistic Electrophysiology and Ion Channel Modulation

Activation of Slow Inward Sodium Current (INa,L)

A notable aspect of ibutilide's mechanism is its ability to activate a slow, inward current. idrblab.netidrblab.netnih.gov This current is predominantly carried by sodium ions and contributes to the delay in repolarization observed with ibutilide (B43762) administration. idrblab.netidrblab.netnih.gov This mechanism distinguishes ibutilide from many other Class III antiarrhythmics that primarily act solely by blocking outward potassium currents. idrblab.netidrblab.netnih.gov

Characterization in Isolated Myocytes

Studies conducted in isolated adult cardiac myocytes have demonstrated that ibutilide fumarate (B1241708) prolongs action potential duration. idrblab.netidrblab.net In vitro investigations utilizing concentrations of ibutilide within the range of antiarrhythmic activity observed in canine models (10⁻⁸M to 10⁻⁷M) have shown an increase in an inward, depolarizing sodium current. idrblab.net This effect contributes to the prolongation of action potential duration in both atrial and ventricular myocytes. idrblab.net Research in guinea pig ventricular cells reported that ibutilide activated a slow inward Na⁺ current with a dissociation constant (Kd) of 1 to 2 nmol/L. Further characterization in isolated human atrial myocytes also indicated the activation of a depolarizing inward sodium current that exhibited sensitivity to the calcium channel blocker nifedipine. The cumulative effect of ibutilide on cardiac action potential duration is a dose-related increase in the duration of phases 2 and 3, as well as an increase in refractoriness. idrblab.net

Independence from Potassium Channel Blockade

Voltage clamp studies suggest that ibutilide's delay of repolarization is achieved through the activation of a slow inward current, primarily sodium, rather than exclusively through the blockade of outward potassium currents, which is the common mechanism for many other Class III antiarrhythmics. idrblab.netidrblab.netnih.gov However, it is important to note that other sources also clearly indicate that ibutilide does block IKr, in addition to activating the sodium current. harvard.eduoup.comnih.govnih.gov This suggests that ibutilide possesses a dual mechanism of action involving both inward sodium current activation and potassium channel inhibition. Some sources explicitly state that ibutilide exerts two main actions at the cellular level: inducing a persistent Na⁺ current and potently inhibiting the cardiac rapid delayed rectifier K⁺ current. nih.govnih.gov

Studies on Sodium Channel Blockade Effects on Ibutilide Action

Investigations into the effects of sodium channel blockade on ibutilide's action have yielded specific findings. A study using isolated perfused rabbit right ventricle preparations examined the impact of sodium channel blockade with lidocaine (B1675312) or tetrodotoxin (B1210768) (TTX) on ibutilide-induced prolongation of ventricular repolarization. This study found that neither lidocaine nor TTX affected the prolongation of effective refractory periods (ERP) or transmembrane 90% action potential durations (APD90) induced by ibutilide at various paced cycle lengths. These results suggested that in this isolated rabbit heart model, the effects of ibutilide were either not mediated by a sodium channel-dependent late current or that such a mechanism contributed minimally to its action. Similarly, another source noted that sodium channel blockade did not impact the Class III action of ibutilide in isolated rabbit ventricle preparations, implying that the sodium channel may not play a significant role in the Class III effects observed in this specific model.

Inhibition of Rapid Delayed Rectifier Potassium Current (IKr)

In addition to its effects on sodium current, ibutilide is recognized as a potent inhibitor of the rapid delayed rectifier potassium current (IKr). oup.comnih.govnih.gov This current plays a critical role in the repolarization phase of the cardiac action potential. By blocking IKr, ibutilide effectively lengthens phase 3 of the action potential, leading to a prolongation of the corrected QT (QTc) interval and an increase in myocardial refractoriness.

Studies in mouse atrial tumor myocytes (AT-1 cells), a model where IKr is the major delayed rectifier, demonstrated that ibutilide is a potent IKr blocker with an EC₅₀ value of 20 nmol/L at +20 mV. The time and voltage-dependent characteristics of IKr inhibition by ibutilide in these cells were observed to be virtually identical to those of dofetilide (B1670870), another known IKr blocker. The nature of the block in AT-1 cells was consistent with an open channel block mechanism. Evidence supporting this included increased block with depolarizing pulses and longer pulses, slower deactivation of currents in the presence of the drug leading to a "crossover" phenomenon, and the observation of use-dependent block with repetitive pulsing after drug application.

Interaction with hERG Channels

The rapid delayed rectifier potassium current (IKr) is mediated by channels encoded by the human ether-a-go-go-related gene (hERG), also known as KCNH2. Ibutilide interacts with and alters the activity of these hERG potassium channels. nih.govnih.gov Blockade of hERG channels by various drugs is a well-established cause of acquired long QT syndrome, a condition that increases the risk of potentially fatal ventricular arrhythmias. Ibutilide has been characterized as a potent open channel blocker of hERG. The half-maximal inhibitory concentration (IC₅₀) for ibutilide block of hERG currents has been reported as 28 ± 2.5 nM in studies using Xenopus oocytes. Research has also indicated that the lipid environment of the cell membrane can influence the interaction; cholesterol depletion in HEK293 cells significantly increased the sensitivity of hERG channels to inhibition by ibutilide.

The binding site for drugs within the hERG channel is located in the central cavity of the channel pore. Key structural determinants of drug binding include specific amino acid residues lining this cavity. Two aromatic residues in the S6 transmembrane helix, Tyrosine 652 (Tyr652) and Phenylalanine 656 (Phe656), are particularly important for the binding of many hERG blockers. Residues within the pore helix, specifically Threonine 623 (Thr623), Serine 624 (Ser624), and Valine 625 (Val625), also contribute to the drug binding site.

Studies employing alanine-scanning mutagenesis have helped to identify the residues involved in ibutilide binding to hERG. These studies revealed that the binding site residues for ibutilide were the same as those for clofilium, a structurally related compound. Mutation of the Tyr652 and Phe656 residues resulted in channels that were insensitive to both ibutilide and clofilium, suggesting that these aromatic residues can interact with both aliphatic and aromatic chemical groups on the drug molecule. The S624A mutation, located at the base of the pore helix, was found to be significant, particularly in affecting the recovery from block for clofilium, suggesting that pore helix residues play an important role, potentially for drugs possessing polar substituents like the methanesulfonamide (B31651) group present in ibutilide. Furthermore, modifications to the para-substituent on the phenyl ring of related compounds have been shown to influence interactions with Thr623, Ser624, and Tyr652, impacting binding affinity.

Here is a summary of some research findings on Ibutilide's effects on ion channels:

| Channel/Current | Effect | Concentration Range/EC₅₀/IC₅₀ | Model/Cell Type | Reference |

| INa,L | Activation | Nanomolar concentrations | Isolated cardiac myocytes | idrblab.netidrblab.netnih.gov |

| INa,L | Activation | 10⁻⁸M to 10⁻⁷M | Isolated canine myocytes | idrblab.net |

| INa,L | Activation | Kd: 1-2 nmol/L | Guinea pig ventricular cells | |

| INa,L | Activation | Sensitive to nifedipine | Isolated human atrial myocytes | |

| IKr | Inhibition | Potent blocker | Cardiac myocytes | oup.comnih.govnih.gov |

| IKr | Inhibition | EC₅₀: 20 nmol/L at +20 mV | Mouse atrial tumor cells (AT-1) | |

| hERG | Blockade | Potent open channel blocker | hERG channels | |

| hERG | Blockade | IC₅₀: 28 ± 2.5 nM | Xenopus oocytes |

Note: The data presented in this table are derived from various studies using different models and conditions.

Comparative Binding Studies with Other IKr Blockers

Ibutilide is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), also known as the hERG channel. ahajournals.orgtocris.compsu.edu This is a mechanism shared by many other Class III antiarrhythmic drugs such as dofetilide and sotalol (B1662669). tandfonline.comahajournals.org Binding studies, such as those using 3H-dofetilide in guinea pig ventricular myocytes, have provided evidence for ibutilide's interaction with the IKr channel. ahajournals.org

Comparative studies have explored the binding characteristics of ibutilide relative to other IKr blockers. While structurally related to dofetilide and sotalol, ibutilide's mechanism of action has also been described as unique among some available Class III drugs due to its effect on inward currents. ahajournals.orgnih.gov Studies comparing ibutilide and clofilium, another HERG channel blocker, have shown similar potencies in inhibiting HERG currents but remarkably different time courses for recovery from block, suggesting variations in drug trapping within the channel. psu.edu

Binding Studies and Electrophysiological Correlates

Voltage clamp studies have been instrumental in elucidating the electrophysiological effects of ibutilide. These studies indicate that ibutilide, at nanomolar concentrations, delays repolarization. pfizer.comhres.cadrugbank.comnih.govpfizer.comnih.gov While many Class III antiarrhythmics primarily block outward potassium currents, ibutilide also appears to activate a slow, inward current, predominantly carried by sodium ions. pfizer.comhres.cadrugbank.comnih.govpfizer.comnih.gov This dual mechanism involving both IKr blockade and enhancement of a slow inward sodium current contributes to its action potential prolonging effects. patsnap.comahajournals.org Binding studies, alongside patch-clamp techniques, have confirmed ibutilide's interaction with IKr channels in various cardiac cell types. ahajournals.org

Modulation of L-type Calcium Channels (ICa,L)

Research suggests that ibutilide may also interact with L-type calcium channels (ICa,L). Some sources indicate that the slow inward current enhanced by ibutilide might be sensitive to dihydropyridine (B1217469) calcium channel blockers, proposing that this current could be carried through L-type calcium channels. nih.govmedscape.com However, the clinical significance of this potential interaction is debated, as studies in patients receiving concomitant calcium channel blockers have not shown altered electrocardiographic or conversion efficacy of ibutilide. medscape.com Some in vitro studies have also suggested that sodium channel blockade does not significantly impact the Class III effects of ibutilide in isolated rabbit ventricle preparations, questioning the major role of the sodium channel in this context. medscape.com Despite some evidence suggesting activation of L-type calcium channel subunits, the precise role and clinical relevance of ibutilide's modulation of ICa,L remain areas of investigation. drugbank.com

Comprehensive Ion Channel Interplay and Action Potential Prolongation

The interplay between ibutilide's effects on IKr blockade and the enhancement of the slow inward sodium current leads to a net prolongation of the cardiac action potential duration. pfizer.comtandfonline.comnih.govpatsnap.comhres.canih.govdrugbank.comnih.govnih.govahajournals.orgncats.io This prolongation of phase 3 of the action potential is the hallmark of Class III antiarrhythmic activity. pfizer.comnih.govhres.ca

Ibutilide prolongs action potential duration and increases both atrial and ventricular refractoriness in vivo. ahajournals.orgpfizer.comtandfonline.comnih.govhres.canih.govdrugbank.comahajournals.orgncats.io This effect is observed in isolated cardiac myocytes and is considered the primary basis for its antiarrhythmic efficacy. ahajournals.orgpfizer.comhres.canih.gov In human studies, ibutilide has been shown to prolong monophasic action potential duration in both the atrium and ventricle. ahajournals.orgnih.gov This increase in refractoriness helps to interrupt reentrant circuits, which are often responsible for arrhythmias like atrial flutter and fibrillation. ahajournals.orgahajournals.orgoup.com

Data from a study on human atrium and ventricle showed the following effects of ibutilide (0.01 mg/kg) on monophasic action potential duration (MAPD) at different pacing cycle lengths (PCL):

| Cardiac Region | PCL (ms) | MAPD Before Ibutilide (ms) | MAPD After Ibutilide (ms) | Change in MAPD (ms) |

| Right Atrium | 600 | 60 nih.gov | ||

| Right Atrium | 350 | 53 nih.gov | ||

| Right Ventricle | 600 | 48 nih.gov | ||

| Right Ventricle | 350 | 55 nih.gov |

These changes in MAPD contribute to the observed increase in effective refractory period (ERP) in both atrial and ventricular tissue. tandfonline.comnih.gov

Reverse use dependence is a phenomenon where the effect of a drug is more pronounced at slower heart rates and diminishes at faster heart rates. Many IKr blockers exhibit reverse use dependence, which can limit their efficacy at the rapid rates often seen during supraventricular arrhythmias. nih.gov However, studies have indicated that ibutilide increases action potential duration over a limited range of stimulation rates without significant reverse use dependence or loss of effect at rapid pacing rates. ahajournals.orgncats.ionih.gov This characteristic is advantageous in treating tachyarrhythmias, as the drug's effect on refractoriness is maintained even at high atrial rates. oup.comoup.com Atrial refractoriness is prolonged with no evidence of reverse use dependence. nih.govnih.gov

Table 1: Electrophysiological Effects of Ibutilide

Table 2: Comparative Effects on Atrial Electrophysiology (Ibutilide vs. Procainamide) in Atrial Flutter

| Parameter | Ibutilide Change (%) | Procainamide Change (%) | Reference |

| Atrial Monophasic Action Potential Duration (MAPD) | +30 | +18 | ahajournals.org |

| Atrial Cycle Length (CL) | +16 | +26 | ahajournals.org |

| MAPD/CL Ratio | +13 | -6 | ahajournals.org |

| Action Potential Diastolic Interval | -12 | +51 | ahajournals.org |

This table illustrates that ibutilide caused a greater increase in atrial MAPD relative to the prolongation of atrial cycle length compared to procainamide, a Class IA agent. ahajournals.org

Preclinical Pharmacological and Electrophysiological Studies

In Vitro Cardiac Models

In vitro studies using isolated cardiac preparations and cell lines have provided detailed insights into the cellular electrophysiological effects of ibutilide (B43762) fumarate (B1241708).

Studies in isolated adult cardiac myocytes and tissue preparations have demonstrated that ibutilide fumarate prolongs action potential duration and increases refractoriness. pfizer.comhres.cahres.canih.govbrainkart.comzuventus.comnih.gov

Voltage clamp studies have been instrumental in elucidating the ionic mechanisms underlying ibutilide fumarate's effects. These studies indicate that at nanomolar concentrations, ibutilide delays repolarization primarily by activating a slow, inward current, largely carried by sodium ions. pfizer.comhres.cadrugbank.comhres.canih.govzuventus.com This mechanism is distinct from that of many other class III antiarrhythmics, which predominantly act by blocking outward potassium currents. pfizer.comhres.cadrugbank.comhres.canih.govbrainkart.comzuventus.comnih.gov While ibutilide is also recognized as a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), particularly in certain cell types, the activation of the slow inward sodium current is considered a significant factor in its action potential prolongation effect at clinically relevant concentrations. ahajournals.orgpatsnap.combrainkart.comwikipedia.orgcaymanchem.comontosight.aismpdb.ca

Studies using guinea pig ventricular cells have shown that ibutilide enhances the late inward sodium current (INa). caymanchem.com In mouse atrial tumor myocytes (AT-1 cells), where IKr is a major delayed rectifier, ibutilide and dofetilide (B1670870) were found to be potent IKr blockers. medchemexpress.commedchemexpress.comclinisciences.comahajournals.org

Ibutilide fumarate causes a dose-related increase in the duration of phases 2 and 3 of the intracellular action potential, leading to increased refractoriness. hres.cahres.ca This effect contributes to its class III electrophysiological properties. pfizer.comhres.cahres.canih.govbrainkart.comzuventus.comnih.gov Over a limited range of stimulation rates, ibutilide can increase action potential duration without significant reverse use dependence. ahajournals.org

Studies using atrial tumor cell lines, such as AT-1 cells, have been valuable in characterizing the effects of ibutilide fumarate on specific ion channels. In AT-1 cells, ibutilide is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) with an EC50 value of 20 nM at +20 mV. medchemexpress.commedchemexpress.comclinisciences.comahajournals.org The time and voltage dependence of IKr inhibition by ibutilide in these cells are consistent with open channel block. ahajournals.org

Isolated Myocyte and Tissue Preparations

In Vivo Animal Models

In vivo studies, particularly in canine models, have been used to evaluate the electrophysiological and antiarrhythmic effects of ibutilide fumarate in a whole-heart system.

Canine models have demonstrated that ibutilide fumarate increases both atrial and ventricular refractoriness in vivo, consistent with its class III effects. pfizer.comhres.cahres.canih.govbrainkart.comzuventus.comnih.gov In canine models of atrial flutter, ibutilide administration was associated with arrhythmia termination and an increase in atrial flutter cycle length before conversion, suggesting slowed conduction within the reentrant circuit. ahajournals.org Studies in anesthetized dogs have shown that ibutilide significantly prolongs atrial, ventricular, and pulmonary vein effective refractory periods. nih.gov In a canine sterile pericarditis model of atrial flutter, ibutilide significantly increased atrial flutter cycle length and atrial effective refractory period, terminating atrial flutter in all cases tested at mean plasma concentrations of 53 ± 13 ng/mL. nih.gov Compared to sotalol (B1662669) in this model, ibutilide showed a lower incidence of reinduced arrhythmias after termination. nih.gov Ibutilide has also shown effectiveness in terminating atrial fibrillation in a canine model of coronary occlusion with ischemic left ventricular dysfunction. ahajournals.org In canine hearts, ibutilide has been shown to decrease the defibrillation threshold during ventricular fibrillation. glpbio.comapexbt.com

Table 1: Summary of In Vitro Electrophysiological Findings

| Model System | Primary Finding | Key Mechanism(s) Involved | Relevant Current(s) Affected | Source(s) |

| Isolated Cardiac Myocytes/Tissue | Prolongation of Action Potential Duration, Increased Refractoriness | Activation of slow inward Na+ current, IKr block | Slow inward Na+ current, IKr | ahajournals.orgpfizer.comhres.capatsnap.comdrugbank.comhres.canih.govbrainkart.comzuventus.comnih.gov |

| Guinea Pig Ventricular Cells | Enhanced late inward Na+ current, Increased Action Potential Duration | Activation of slow inward Na+ current | Late inward Na+ current | caymanchem.com |

| Mouse AT-1 Cells | Potent IKr block | IKr channel block (likely open channel block) | Rapidly activating delayed rectifier K+ current (IKr) | medchemexpress.commedchemexpress.comclinisciences.comahajournals.org |

Table 2: Summary of In Vivo Canine Electrophysiological Findings

| Model System | Key Electrophysiological Effects | Antiarrhythmic Outcome(s) | Source(s) |

| Various Models (General) | Increased atrial and ventricular refractoriness, Prolonged Action Potential Duration | Prevention and suppression of atrial and ventricular arrhythmias | pfizer.comhres.cahres.canih.govbrainkart.comzuventus.comnih.govresearchgate.net |

| Atrial Flutter Model | Increased Atrial Flutter Cycle Length, Increased Atrial Effective Refractory Period | Termination of Atrial Flutter | ahajournals.orgnih.govnih.gov |

| Sterile Pericarditis Model | Increased Atrial Flutter Cycle Length (11 ± 2 msec), Increased AERP (13 ± 2 msec) at 6 µg/kg | Termination of Atrial Flutter (100% of cases) | nih.gov |

| Acute Ischemia/Myocardial Dysfunction | Effective in terminating atrial fibrillation | Termination of Atrial Fibrillation | ahajournals.org |

| Ventricular Fibrillation Model | Decreased Defibrillation Threshold | Reduced activation pattern complexity during VF | glpbio.comapexbt.com |

| Anesthetized Dogs | Prolonged Atrial, Ventricular, and Pulmonary Vein ERP | Suppressive effect on sinus atrial and atrioventricular nodes | nih.gov |

Canine Cardiac Electrophysiology Models

Atrial Arrhythmia Termination Mechanisms

Ibutilide fumarate's antiarrhythmic effect is largely attributed to its action as a Class III agent, which prolongs the action potential duration (APD) and effective refractory period (ERP) in atrial and ventricular cardiac tissue. hres.canih.govdrugs.comnih.gov This prolongation of repolarization is thought to be mediated by a dual mechanism: enhancing a slow, inward sodium current and blocking the rapid component of the delayed rectifier potassium current (IKr). hres.canih.govnih.govnih.govnih.govpatsnap.comtandfonline.compfizer.comdrugbank.compfizer.comsihaulichemicals.com By increasing refractoriness, ibutilide fumarate can reduce the excitable gap within reentrant circuits, a common mechanism underlying atrial arrhythmias like atrial flutter and fibrillation, thereby facilitating their termination. ahajournals.orgahajournals.org Studies in canine models of atrial flutter have shown that ibutilide is associated with arrhythmia termination. tandfonline.comahajournals.org

Effects on Atrial Flutter Cycle Length and Conduction

In canine models of atrial flutter, ibutilide fumarate administration has been associated with an increase in atrial flutter cycle length prior to the termination of the arrhythmia. ahajournals.org This observation suggests that the drug may induce slowed conduction in certain areas of the reentrant circuit. ahajournals.org However, in human studies, ibutilide demonstrated a more pronounced effect on prolonging repolarization (measured as monophasic action potential duration, MAPD) compared to its effect on slowing conduction (measured as atrial cycle length, CL). ahajournals.orgahajournals.orgnih.gov This differential effect results in an increased MAPD/CL ratio, which is believed to contribute to the reduction of the excitable gap and facilitate arrhythmia termination. ahajournals.orgahajournals.org

Data on the effects of ibutilide on atrial flutter cycle length and MAPD are summarized in the table below:

| Parameter | Change with Ibutilide (Human Studies) | P-value | Citation |

| Atrial Flutter Cycle Length | Increased by 16% | <0.001 | ahajournals.org |

| Atrial Monophasic AP Duration | Increased by 30% | <0.001 | ahajournals.org |

| MAPD/CL Ratio | Increased by 13% | <0.01 | ahajournals.org |

Modulation of Defibrillation Energy Thresholds

Preclinical research indicates that ibutilide fumarate may influence the energy required for defibrillation. Evidence from animal models suggests that the drug can lower the energy threshold needed for ventricular defibrillation. tandfonline.comahajournals.orgresearchgate.netnih.govnih.gov Studies conducted in canine models utilizing epicardial controlled-release ibutilide formulations have demonstrated a significant decrease in defibrillation energy thresholds when compared to control periods. nih.govnih.gov This effect was observed with both monophasic and biphasic defibrillation waveforms. nih.gov

Data from a canine study on the effect of epicardial controlled-release ibutilide on ventricular defibrillation thresholds are presented below:

| Defibrillation Waveform | Treatment Group | Defibrillation Threshold (Joule) (Mean ± SEM) | P-value | Citation |

| Monophasic | Predrug Control | 7.23 ± 1.73 | 0.038 | nih.gov |

| Monophasic | 20% Ibutilide Matrices (Epicardial) | 2.54 ± 0.59 | nih.gov | |

| Biphasic | Control | 3.42 ± 0.46 | 0.003 | nih.gov |

| Biphasic | 4% Ibutilide Matrices (Epicardial) | 2.53 ± 0.34 | nih.gov |

Rabbit Cardiac Electrophysiology Models

Rabbit models have been valuable tools in the preclinical assessment of ibutilide fumarate's electrophysiological effects.

Assessment of Repolarization Dynamics

Isolated rabbit myocardium preparations, such as papillary muscles, ventricular muscle strips, and right atria, have been utilized to evaluate the cardiac electrophysiology of ibutilide fumarate. nih.govnih.gov These studies have assessed parameters such as effective refractory period, conduction time, and rate at varying pacing frequencies and drug concentrations. nih.govnih.gov Findings from these models have shown that ibutilide fumarate selectively prolongs the effective refractory period of papillary muscle. nih.gov Furthermore, studies using isolated rabbit myocardium models have indicated that at least one of ibutilide's metabolites possesses Class III electrophysiologic properties similar to the parent compound. hres.capfizer.comdrugbank.compfizer.com

Models of Triggered Activity

Rabbit models have also been employed to investigate the proarrhythmic potential of ibutilide fumarate, particularly its association with triggered activity. A rabbit model designed to study proarrhythmia dependent on the formation of early afterdepolarizations has shown that ibutilide can cause torsades de pointes in this context. nih.govresearchgate.net However, comparative studies in this model have suggested that ibutilide may cause less proarrhythmia than certain other antiarrhythmic agents like sotalol, dofetilide, or sematilide. nih.govresearchgate.net

Structure Activity Relationships Sar and Analogue Development

Elucidation of Pharmacophore and Key Structural Motifs

Ibutilide (B43762) is a methanesulfonamide (B31651) derivative structurally related to sotalol (B1662669). Its chemical structure includes a tertiary amine and a methanesulfonamide group positioned para to a phenyl ring.

The mechanism of action of ibutilide at the cellular level involves two primary effects: the activation of a slow, inward current, predominantly carried by sodium ions, and the inhibition of the rapid component of the delayed rectifier potassium current (IKr), also known as hERG. uni.lunih.gov This dual mechanism distinguishes ibutilide from most other class III antiarrhythmics, which primarily act by blocking outward potassium currents. uni.lunih.gov

Studies on the hERG channel, a key target for ibutilide's IKr blocking activity, have identified specific residues within the channel pore that are crucial for drug binding and trapping. These include aromatic residues located on the S6 domain, specifically Tyr652 and Phe656. Additionally, residues in the pore helix (Thr623, Ser624, Val625) are also considered important components of the drug binding site, particularly for compounds possessing polar substituents such as the methanesulfonamide group found in ibutilide.

Impact of Chiral Centers on Electrophysiological Activity

Ibutilide fumarate (B1241708) contains one chiral center and exists as a racemate comprising both (+) and (-) enantiomers. uni.lunih.gov The stereochemistry at this chiral center has been shown to influence the electrophysiological effects and the potential for proarrhythmia. Studies in a rabbit model indicated that the potential for producing polymorphic ventricular tachycardia was dependent on the chirality of the benzylic carbon.

Differential Activities of Enantiomers

Investigations into the individual enantiomers of ibutilide and its analogues have revealed differences in their proarrhythmic potential. In a rabbit model, the S-enantiomers generally exhibited less proarrhythmic activity compared to the corresponding racemates. While the enantiomers of ibutilide fumarate have demonstrated similar pharmacokinetic properties uni.lu, evidence suggests that their safety profiles, specifically regarding proarrhythmic risk, can differ based on chirality. Substantial racemization between the isomers has not been observed.

Rational Design of Ibutilide Analogues

Rational design strategies have been employed to develop ibutilide analogues aimed at retaining desirable antiarrhythmic activity while addressing limitations such as rapid hepatic metabolism.

Chemical Modifications and Their Electrophysiological Consequences

Chemical modifications, particularly fluorine substitution on the heptyl side chain, have been shown to retain the ability of ibutilide analogues to increase cardiac tissue refractoriness. The stereochemistry at the chiral center also plays a critical role in the electrophysiological profile of the analogues, with S-enantiomers generally showing reduced proarrhythmic activity.

A notable analogue developed through rational design is trecetilide (B1683220) fumarate (45E). This compound, featuring fluorine substitution and a specific S-chirality, demonstrated excellent antiarrhythmic activity and enhanced metabolic stability, while also being devoid of proarrhythmic activity in a rabbit model.

Computational Approaches to SAR

Computational modeling and simulation have become valuable tools in understanding the SAR of antiarrhythmic drugs like ibutilide and in the rational design of new therapeutic agents. These approaches allow for the prediction of drug effects on ion channels, including IKr.

Computational models have been utilized to assess the outcomes of drugs targeting atrial fibrillation (AF) and to study the combined effects of different ion channel blockers. For instance, computational modeling and simulation have been employed to investigate the potential for using ibutilide, an IKr blocker, in combination with flecainide, a Na+ channel blocker, for chemical atrial defibrillation. These models incorporate complex parameters such as frequency- and use-dependent block, tonic block, and time- and voltage-dependent recovery to simulate drug-channel interactions.

Computational studies aim to predict the effective drug concentrations for achieving desired electrophysiological outcomes and to assess the potential safety impact of these interventions on ventricular electrophysiology. By integrating multiscale characteristics of cardiac electrophysiology, computational modeling provides an integrative framework to identify effective and potentially safer therapeutic strategies for arrhythmias.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between the structural properties of compounds and their biological activity. This approach allows for the prediction of the activity of new or untested compounds based on their molecular descriptors.

QSAR models have been developed to predict the affinity of compounds for the hERG potassium channel, a critical target for antiarrhythmic drugs like ibutilide and a key factor in drug-induced QT prolongation drugbank.comacs.org. Traditional QSAR and hologram QSAR (HQSAR) methods have been applied in these studies drugbank.com. For instance, one study included ibutilide in a dataset used to develop QSAR models for predicting hERG channel affinities, reporting an IC50 value for ibutilide's effect on this channel drugbank.com.

A previously reported 3D-QSAR model by Cavalli et al. (2002), discussed in the context of hERG channel block by ibutilide and clofilium, provided insights into the structural features influencing activity psu.edu. This model indicated that increasing positive and negative charges of groups attached to the primary aromatic ring of these molecules enhanced hERG blocking activity psu.edu. Conversely, in the region corresponding to the aliphatic tails of ibutilide and clofilium, increasing volume was associated with increased blocking activity psu.edu. This aligns with the proposed binding orientation within the hERG channel pore, where the aromatic ring interacts with residues near the selectivity filter and the aliphatic tail extends into a region where bulk is favored psu.edu.

More recent advancements in QSAR for drug safety evaluation, including the prediction of drug-induced QT interval prolongation, have explored the use of deep chemical language models. These models, which encode molecular structures from representations like SMILES strings, have shown improved predictive performance compared to conventional QSAR methods that rely solely on predefined molecular descriptors nih.govmdpi.comresearchgate.net. Ibutilide fumarate has been included in datasets used to train and evaluate these advanced QSAR models for predicting adverse drug reactions like QT prolongation nih.govresearchgate.net.

Molecular Descriptors in Activity Prediction

Molecular descriptors are numerical representations of a compound's chemical structure and properties. In QSAR modeling, these descriptors are used to correlate structural variations with biological activity. Various types of molecular descriptors can be employed, including physicochemical properties, topological indices, and structural fragments.

In the context of hERG channel blockers and QSAR modeling, molecular descriptors related to the electronic distribution and steric bulk of the molecule are particularly relevant, given the proposed binding interactions within the channel pore psu.edu. The 3D-QSAR model discussed by Perry et al. highlights the importance of charge distribution on the aromatic ring and the volume of the aliphatic tail as key descriptors influencing hERG blocking activity psu.edu.

Studies utilizing machine learning-based QSAR models for predicting hERG blockers have also investigated the role of specific molecular features, such as heteroatom types and numbers, as descriptors acs.org. These studies demonstrate that quantifying the impact of different heteroatoms on activity can be crucial for developing predictive models acs.org. While specific details on which heteroatoms in ibutilide are most critical were not explicitly detailed in the search results, the presence of nitrogen, oxygen, and sulfur atoms in its structure suggests that descriptors related to these elements and their environment would be important in QSAR models for ibutilide and its analogues.

The application of molecular descriptors in QSAR modeling for compounds like ibutilide allows for a systematic analysis of how structural modifications might impact activity and provides a basis for the in silico screening and design of potential new antiarrhythmic agents or analogues with improved safety profiles.

Reported hERG Channel Blocking Activity

| Compound | Target | IC50 (nM) | Reference |

| Ibutilide | hERG channel | 10 | drugbank.com |

| Ibutilide | hERG tail current | 28 ± 1.1 | psu.edu |

| Ibutilide | IKr (AT-1 cells) | 20 | medchemexpress.commedchemexpress.com |

Note: IC50 values can vary depending on the experimental system and conditions used.

Metabolism and Metabolite Characterization in Preclinical Context

Characterization of Metabolites

| Metabolite | Activity Status | Key Characteristics |

| ω-hydroxy metabolite | Active | Possesses Class III electrophysiological properties similar to parent ibutilide (B43762). drugbank.comtapermd.comnih.govnih.gov |

| Other 7 metabolites | Inactive | Products of further oxidation of the heptyl side chain. |

The electrophysiological properties of ibutilide's metabolites have been assessed in preclinical models to determine their potential contribution to the drug's therapeutic action. The primary active metabolite, the ω-hydroxy metabolite, was shown to possess Class III electrophysiologic properties similar to those of the parent compound, ibutilide drugbank.comtapermd.comnih.govnih.gov. This activity was characterized in an in vitro isolated rabbit myocardium model drugbank.comtapermd.comnih.govnih.gov. In this model, the metabolite demonstrated the ability to prolong the action potential duration, a hallmark of Class III antiarrhythmic agents nih.gov. However, as its plasma concentration is less than 10% of the parent drug, its clinical impact is likely minimal ahajournals.orgtapermd.com.

In Vitro Metabolic Studies

In vitro studies have been fundamental in characterizing the metabolic profile and activity of ibutilide and its metabolites. The use of an in vitro isolated rabbit myocardium model was crucial in establishing that the ω-hydroxy metabolite possesses Class III electrophysiological activity comparable to ibutilide drugbank.comtapermd.comnih.govnih.gov. Furthermore, in vitro models, such as the rabbit model of proarrhythmia, have been employed to study the electrophysiological characteristics of the parent drug nih.gov. These studies have also indicated that ibutilide's metabolism does not significantly rely on the major cytochrome P450 enzymes CYP3A4 or CYP2D6, a finding that helps predict potential drug-drug interactions ahajournals.org.

Species Differences in Metabolism (Preclinical Observations)

Preclinical pharmacokinetic studies have been conducted in various animal species, including dogs and rabbits, revealing species-specific metabolic characteristics nih.govnih.gov. In dogs, ibutilide exhibits high clearance rates and a large volume of distribution, with extensive first-pass metabolism leading to low oral bioavailability nih.gov. The characterization of the active ω-hydroxy metabolite's electrophysiological properties was notably performed using an in vitro rabbit myocardium model drugbank.comtapermd.comnih.gov. While comprehensive comparative metabolic studies across multiple preclinical species are not extensively detailed, the existing data underscore the importance of considering species differences in drug metabolism during nonclinical safety and efficacy assessments bioivt.com.

Enantioselective Metabolic Profiles in Animal Models

Ibutilide fumarate (B1241708) is administered as a racemate, containing both (+) and (-) enantiomers nih.gov. Preclinical studies in animal models, specifically in dogs, have revealed an enantioselective metabolic profile, particularly at higher doses nih.gov.

At low intravenous or oral doses (approximately 0.3 mg/kg), the pharmacokinetics of the two enantiomers were found to be nearly identical. However, as the dose increased, significant differences in their pharmacokinetic behavior emerged. This suggests that the first-pass metabolism of ibutilide is highly enantioselective at higher concentrations nih.gov. The most substantial difference, a 3-fold variation, was observed following a 4 mg/kg oral dose. After intravenous administration of a 5 mg/kg racemic mixture, the clearances of the individual enantiomers differed by up to 34% nih.gov. These findings indicate that the metabolic pathways responsible for clearing ibutilide can differentiate between its stereoisomers, a factor that becomes more pronounced at higher drug exposures nih.gov.

| Parameter | Observation in Dog Model | Reference |

| Low Dose (≈0.3 mg/kg) | Pharmacokinetics of enantiomers were nearly identical. | nih.gov |

| High Oral Dose (4 mg/kg) | First-pass metabolism was highly enantioselective, with a 3-fold difference observed. | nih.gov |

| High IV Dose (5 mg/kg) | Enantiomer clearances differed by up to 34%. | nih.gov |

Chemical Synthesis and Derivatives

Synthetic Routes to Ibutilide (B43762) Fumarate (B1241708)

One described synthetic route for the preparation of ibutilide fumarate commences with benzeneamine (aniline) as the starting material. The process involves several key steps to build the target molecule. Initially, benzeneamine is reacted with methanesulphonyl chloride to yield benzene (B151609) methanesulfonamide (B31651). This intermediate then undergoes a Friedel-Crafts reaction with succinic anhydride (B1165640) in the presence of methylene (B1212753) chloride and aluminum trichloride (B1173362) to form 4-oxo-4-(4-methanesulfonamidephenyl) butyric acid. google.com

Subsequently, 4-oxo-4-(4-methanesulfonamidephenyl) butyric acid is condensed with N-ethyl heptyl amine to produce an acidamide, specifically N-ethyl-N-heptyl-4-oxo-4-(4-methanesulfonyl amido phenyl) butyramide (B146194). This condensation is facilitated by reagents such as diisopropylcarbodiimide and conducted in a solvent like tetrahydrofuran. google.com

The resulting acidamide is then subjected to a reduction using lithium aluminium hydride. This reduction step converts the amide functionality to the corresponding amine, yielding ibutilide (the free base). The reduction can be catalyzed by the presence of ultrasonic waves. google.com

The final step in this route involves the salt formation of ibutilide with fumaric acid to obtain ibutilide fumarate. This reaction is typically carried out in a solvent such as dehydrated alcohol, and the salt formation can also be enhanced by ultrasonic irradiation. google.com Purification steps, such as recrystallization from a solvent mixture like acetone, are employed to obtain the solid crude product, followed by further purification methods like column chromatography to achieve high purity ibutilide before the final salt formation. google.com

Synthetic Methodologies for Analogues

Research into ibutilide analogues has focused on modifying the core structure to potentially enhance desirable properties, such as metabolic stability, while retaining or improving antiarrhythmic activity. A significant area of investigation has involved modifications to the heptyl side chain of the ibutilide molecule. acs.orgacs.org

The primary metabolic pathway for ibutilide in humans involves ω-oxidation of the heptyl side chain, followed by sequential β-oxidation. acs.orgdrugs.com To retard or prevent this rapid hepatic metabolism, synthetic efforts have explored the incorporation of various substituents onto the heptyl chain, including alkyl, cycloalkyl, hydroxy, acetoxy, and particularly fluorine substituents. acs.org

The synthesis of these analogues involves methodologies similar to those used for ibutilide itself, but with appropriately substituted starting materials or intermediates that carry the desired modifications on the heptyl chain or other parts of the molecule. For instance, analogues with fluorine substituents on the heptyl side chain have been synthesized and evaluated. acs.orgacs.org These studies have shown that fluorine substitution can stabilize the side chain against metabolic oxidation. acs.org

One specific analogue, trecetilide (B1683220) fumarate, which features modifications aimed at improved metabolic stability, demonstrated excellent antiarrhythmic activity and was selected for further development. acs.org The synthetic methodologies for these analogues require careful control to introduce the desired functional groups at specific positions on the ibutilide scaffold.

Stereoselective Synthesis Approaches

Ibutilide contains one chiral center, specifically the carbon atom bearing the hydroxyl group and connected to the phenyl and butyl chains. drugs.compfizer.comnih.gov As a result, ibutilide can exist as a pair of enantiomers, the (+) and (-) forms. Ibutilide fumarate is marketed as a racemate, a mixture of both enantiomers. drugs.compfizer.comnih.gov The enantiomers of ibutilide fumarate have been reported to have similar pharmacokinetic properties. pfizer.comnih.gov

Despite the clinical use of the racemate, stereoselective synthesis approaches have been explored, particularly in the context of developing analogues. Research has indicated that the chirality at the benzylic carbon can influence the proarrhythmic potential of ibutilide analogues. acs.org For example, the S-enantiomers of certain analogues generally exhibited less proarrhythmic activity compared to their corresponding racemates. acs.org

Stereoselective synthesis aims to produce predominantly or exclusively one enantiomer of a chiral compound. For molecules like ibutilide with a chiral alcohol center, stereoselective reduction of the precursor ketone (the carbonyl group in the butyric acid or butyramide intermediate) is a common strategy. Asymmetric hydrogenation or reduction using chiral catalysts or stoichiometric chiral reducing agents can be employed to control the stereochemistry at the newly formed chiral center. Research specifically addressing the stereoselective synthesis of ibutilide fumarate has been documented. acs.orgacs.org These approaches are crucial for understanding the specific pharmacological contributions of each enantiomer and for the potential development of single-enantiomer drugs with improved safety profiles.

Advanced Analytical Methodologies for Research

Chromatographic Techniques

Chromatography is a widely used set of techniques for separating and analyzing complex mixtures. In the context of ibutilide (B43762) fumarate (B1241708) research, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly significant.

High-Performance Liquid Chromatography (HPLC) Development and Validation

HPLC is a powerful technique for the separation, identification, and quantification of each component in a mixture. Its application in ibutilide fumarate research involves method development and validation to ensure reliable and accurate results.

Reverse-Phase HPLC (RP-HPLC) for Purity and Assay

Reverse-Phase HPLC (RP-HPLC) is a common mode of HPLC used for assessing the purity and determining the assay of ibutilide fumarate. This technique utilizes a non-polar stationary phase and a polar mobile phase. Method development for RP-HPLC involves optimizing parameters such as the mobile phase composition, flow rate, column type, and detection wavelength to achieve adequate separation and sensitivity for ibutilide fumarate and its related substances.

For example, a rapid, precise, and accurate RP-HPLC method has been developed and validated for the estimation of ibutilide fumarate in bulk and pharmaceutical formulations. This method utilized a mobile phase consisting of acetonitrile (B52724) and 0.1M ammonium (B1175870) dihydrogen phosphate (B84403) buffer (pH 6) in a ratio of 25:75 V/V, with UV detection at 250 nm using a Hypersil thermo C18 column at a flow rate of 1.0 mL/min. pharmascholars.com The linearity of this method was demonstrated over a concentration range of 20 to 120 µg/mL with a correlation coefficient (r²) of 0.9991. pharmascholars.com

Another RP-HPLC method with UV detection at 227 nm was developed for determining trace amounts of ibutilide fumarate in pharmaceutical manufacturing environments. researchgate.net This method employed a gradient elution with a mobile phase containing aqueous 0.01 M potassium dihydrogen phosphate and acetonitrile. researchgate.net The method showed good repeatability and reproducibility, with a system precision (%RSD) of 0.33 and a method precision (%RSD) of 1.36. researchgate.net Accuracy studies yielded recoveries between 99-100%. researchgate.net

These studies highlight the utility of RP-HPLC in determining the purity and assay of ibutilide fumarate, as well as detecting related substances and trace amounts in various samples.

Chiral HPLC for Enantiomeric Separation

Ibutilide contains a stereogenic center, existing as a racemic mixture of enantiomers. ijstr.org Chiral HPLC is essential for separating and quantifying these individual enantiomers. This technique employs a chiral stationary phase that can differentiate between the enantiomers based on their differential interactions.

Methods for the assay of ibutilide enantiomers have been developed using chiral HPLC. nih.govcapes.gov.br One approach involved solid-phase extraction, derivatization with 1-naphthyl isocyanate to enhance fluorescence detection sensitivity, and subsequent separation on a Pirkle column (covalent 3,5-dinitrobenzoyl-D-phenylglycine stationary phase) using a reversed-phase achiral-chiral column-switching HPLC system. nih.govcapes.gov.br This method allowed for the quantitation of enantiomers in biological fluids with a lower limit of quantitation typically 0.1 ng/ml or less of each enantiomer in 1 ml of plasma. nih.gov The column-switching system allowed for a reduced analysis time of 16 min per sample for ibutilide. nih.gov

This demonstrates the importance of chiral HPLC in analyzing the enantiomeric composition of ibutilide fumarate in research settings.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. LC-MS is widely used in pharmaceutical research for identification, structural elucidation, and quantification of compounds, including ibutilide fumarate and its metabolites or impurities, particularly in complex matrices like biological samples.

A rapid, selective, and sensitive LC-MS/MS method was developed and validated for the determination of ibutilide in human plasma. researchgate.net The method involved liquid-liquid extraction of the analyte and internal standard (sotalol) from plasma, separation on a C18 column, and detection using a triple-quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode via TurboIonSpray ionization (ESI). researchgate.net This method was utilized to support clinical pharmacokinetic studies of ibutilide. researchgate.net

LC-MS is also valuable for studying drug-drug interactions and identifying metabolites. Research on the interaction of ibutilide fumarate with verapamil (B1683045) utilized HPLC and HPTLC, and the study mentions the detection of metabolite peaks. ijraset.com While not exclusively LC-MS, this highlights the need for sensitive techniques capable of identifying and quantifying parent drug and metabolites, for which LC-MS is well-suited.

Spectrophotometric Determination Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are simple and cost-effective techniques used for the quantitative determination of compounds that absorb light in the UV-Visible region.

A simple spectrophotometric method was developed for the determination of ibutilide fumarate in bulk drug substance form. isca.meisca.me This method is based on the formation of a colored complex under acidic conditions with acid dyes, such as Tropaeolin OOO (TPOOO). isca.meisca.me The colored species exhibits maximum absorbance at 485 nm and obeys Beer's law in the concentration range of 2.5 to 20 µg/mL. isca.me The method showed a linear relationship between absorbance and concentration, with a correlation coefficient of 0.9995. isca.me The molar absorptivity was found to be 3.611 x 10⁴ L mole⁻¹ cm⁻¹. isca.me

This demonstrates the applicability of spectrophotometry for the quantitative analysis of ibutilide fumarate, particularly in bulk drug form, offering a straightforward and economical approach.

Method Validation Protocols for Research Assays

Validation of analytical methods is a critical step in pharmaceutical research to ensure that the methods are suitable for their intended purpose, providing reliable, accurate, and consistent results. Method validation protocols for ibutilide fumarate research assays typically follow guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). pharmascholars.comijstr.orgjrespharm.comscholarsresearchlibrary.com

Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), range, and robustness. pharmascholars.comjrespharm.comscholarsresearchlibrary.com

For instance, the developed RP-HPLC method for ibutilide fumarate assay and related substances was validated according to ICH guidelines, confirming its reproducibility, specificity, and robustness. ijstr.org Specificity was demonstrated by the absence of interference from diluents, excipients, and degradation products. ijstr.org Robustness was assessed by introducing deliberate changes in method parameters, such as mobile phase pH, which did not result in significant changes in the chromatogram. ijstr.org

Another RP-HPLC method for ibutilide fumarate in bulk and formulations was fully validated, including linearity, LOD, LOQ, precision, accuracy, specificity, selectivity, and ruggedness. pharmascholars.com The method was found to be linear, sensitive, accurate, precise, selective, and rugged. pharmascholars.com

Validation of the spectrophotometric method for ibutilide fumarate also involved assessing parameters such as linearity, accuracy, and precision. isca.me

These examples underscore the importance of comprehensive method validation to ensure the quality and reliability of analytical data generated in ibutilide fumarate research.

Compound Information

| Compound Name | PubChem CID |

| Ibutilide fumarate | 5281065 |

| Ibutilide | 60753 |

Interactive Data Tables

Below are interactive data tables summarizing some of the research findings mentioned in the text.

Table 1: RP-HPLC Method Parameters and Validation Data for Ibutilide Fumarate Assay

| Parameter | Value |

| Mobile Phase | Acetonitrile:0.1M Ammonium Dihydrogen Phosphate Buffer (pH 6) (25:75 V/V) |

| Column | Hypersil Thermo C18 (250 x 4.6mm, 5µ) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Linearity Range | 20 - 120 µg/mL |

| Correlation Coefficient (r²) | 0.9991 |

| Specificity | No interference from excipients/degradants |

| Robustness | Insensitive to small pH changes |

Table 2: RP-HPLC Method Validation Data for Trace Ibutilide Fumarate Analysis

| Validation Parameter | Result |

| System Precision (%RSD) | 0.33 |

| Method Precision (%RSD) | 1.36 |

| Accuracy (% Recovery) | 99-100% |

| Linearity Correlation Coefficient | 0.9998 |

Table 3: Spectrophotometric Method Parameters for Ibutilide Fumarate

| Parameter | Value |

| Method Basis | Complex formation with TPOOO |

| Acidic Condition | Yes |

| Absorbance Maximum (λmax) | 485 nm |

| Beer's Law Range | 2.5 - 20 µg/mL |

| Correlation Coefficient | 0.9995 |

| Molar Absorptivity | 3.611 x 10⁴ L mole⁻¹ cm⁻¹ |

Linearity, Precision, Accuracy, and Robustness Assessment

The assessment of linearity, precision, accuracy, and robustness is fundamental in validating analytical methods for the quantification of ibutilide fumarate. Linearity establishes the proportional relationship between the concentration of the analyte and the signal response of the analytical method over a defined range. elementlabsolutions.comnih.gov Precision measures the agreement among individual test results when the same homogeneous sample is repeatedly analyzed under prescribed conditions, indicating the method's repeatability and reproducibility. elementlabsolutions.comnih.gov Accuracy assesses the closeness of agreement between the value obtained by the method and the true value or an accepted reference value. elementlabsolutions.comnih.gov Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal usage. elementlabsolutions.com

Studies have reported the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the determination of ibutilide fumarate. One RP-HPLC method with UV detection at 227 nm demonstrated linearity over a range from 0.4% to 150%, with a correlation coefficient of 0.9998. researchgate.net The accuracy of this method was indicated by recovery studies yielding results between 99% and 100%. researchgate.net Precision was assessed through system precision and method precision, with observed %RSD values of 0.33% and 1.36%, respectively. researchgate.net Another validated HPLC method for ibutilide fumarate in bulk and formulations reported a linear calibration curve with an r² value of 0.9991 over a concentration range of 20 to 120 µg/mL. pharmascholars.com This method was also found to be accurate, precise, and robust. pharmascholars.com

The robustness of an HPLC method for ibutilide fumarate has been evaluated by introducing deliberate changes to parameters such as the pH of the mobile phase. ijstr.org The absence of marked changes in the chromatogram under these varied conditions indicated that the method is robust. ijstr.org

Here is a summary of typical validation data points for analytical methods applied to Ibutilide Fumarate:

| Validation Parameter | Range/Value | Metric | Source |

| Linearity | 0.4% - 150% | Correlation Coeff. | 0.9998 |

| Linearity | 20 - 120 µg/mL | r² | 0.9991 |

| Accuracy | 99% - 100% | % Recovery | researchgate.net |

| Precision (System) | Test Concentration | % RSD | 0.33 |

| Precision (Method) | 5 different preparations | % RSD | 1.36 |

| Robustness | Deliberate parameter changes | Unaffected response | ijstr.org |

Stability Studies of the Compound for Analytical Purposes

Stability studies are essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors like temperature, humidity, and light. europa.euresearchgate.netindexcopernicus.com For analytical purposes, stability studies help in establishing appropriate storage conditions for the compound and ensuring the reliability of analytical results over the duration of analysis. europa.euresearchgate.net Validated stability-indicating analytical procedures are crucial for these studies. europa.eu

The stability of ibutilide fumarate has been assessed under various conditions. Diluted infusions of ibutilide fumarate have shown stability for 24 hours when stored between 15-30°C and for 48 hours when stored between 2-8°C. mims.commims.com Stress testing, which involves subjecting the compound to more severe conditions than accelerated stability studies, is a key part of stability assessment for analytical method validation. europa.euresearchgate.netnih.gov

Degradation Pathway Elucidation under Stress Conditions

Forced degradation studies are performed to identify likely degradation products and establish degradation pathways, which in turn helps in understanding the intrinsic stability of the molecule and validating the stability-indicating power of analytical procedures. europa.eunih.gov These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, thermal stress, and photolysis. europa.euresearchgate.netnih.gov

Studies on ibutilide fumarate under stress conditions have provided insights into its degradation behavior. Under heat stress, potential degradation impurities have been observed. ijstr.org Acid degradation has also shown the presence of a significant impurity at a different relative retention time. ijstr.org While exposure to base and light did not show significant degradation patterns in one study, peroxide stress resulted in complete degradation of the ibutilide peak. ijstr.org Similar impurity patterns were observed for the active pharmaceutical ingredient (API) under thermal and pH stress at different pH conditions (3.0, 4.0, 4.6, 5.0, and 6.0). ijstr.org

The forced degradation studies are instrumental in developing stability-indicating methods that can accurately quantify the intact drug substance in the presence of its degradation products. nih.govjyoungpharm.org

Here is a summary of observed degradation under specific stress conditions:

| Stress Condition | Observed Degradation/Impurities | Source |

| Heat Stress | Two potential degradation impurities (RRT 1.4 and 1.6) | ijstr.org |

| Acid Degradation | One significant impurity (different RRT, approx. 1.7) | ijstr.org |

| Base Exposure | No significant degradation pattern observed | ijstr.org |

| Light Exposure | No significant degradation pattern observed | ijstr.org |

| Peroxide Stress | Complete degradation of ibutilide peak | ijstr.org |

| Thermal & pH Stress | Similar impurity patterns observed for API at various pH levels | ijstr.org |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within the binding site of a target protein. It estimates the binding affinity between the molecule and the target, providing insights into the potential interactions at the molecular level. frontiersin.orgmpg.de In the context of antiarrhythmic drugs, molecular docking is employed to study the interaction of compounds with cardiac ion channels, which are the primary targets for modulating cardiac electrical activity. researchgate.netpsu.edufrontiersin.org

Molecular docking simulations have been applied to study the interaction of ibutilide (B43762) with cardiac ion channels, particularly the hERG potassium channel, which is a critical target due to its role in cardiac repolarization and its association with drug-induced QT prolongation and proarrhythmia. researchgate.netpsu.eduplos.orgjst.go.jpresearchgate.netnih.gov These studies aim to predict how ibutilide binds within the channel pore or to other relevant sites, identifying key residues involved in the interaction.

Studies involving docking of ibutilide to the hERG channel have predicted interactions with residues lining the central cavity of the channel pore. psu.edujst.go.jp Specific aromatic residues such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656) in the S6 segment of the hERG channel have been identified as important components of the binding site for many channel blockers, including ibutilide. psu.eduplos.orgjst.go.jp Docking can suggest potential interaction types, such as π-π interactions or cation-π interactions with these aromatic residues, as well as hydrogen bonds with other residues like Serine 624 (S624) and Threonine 623 (T623) in the pore helix. jst.go.jp

While specific detailed binding energy values from docking simulations for ibutilide fumarate (B1241708) were not extensively provided in the search results, such studies typically yield scoring values that estimate the binding affinity (e.g., in kcal/mol). These scores are used to rank different poses and compare the potential binding strength of different compounds to the target. For instance, one study mentioned calculated binding free energies (ΔGbind) for ibutilide to the hERG channel, with a calculated ΔGbind of –22.50 kcal/mol for one predicted pose. jst.go.jp

Table 1 provides a generalized representation of the type of data that molecular docking studies of ibutilide with an ion channel target like hERG might produce, based on the interactions discussed in the search results.

| Predicted Binding Site | Key Interacting Residues (hERG) | Potential Interaction Types | Predicted Binding Score (kcal/mol) |

| Central Cavity (Pore) | Y652, F656, S624, T623 | π-π, Cation-π, Hydrogen Bonds | -22.50 (Example value) jst.go.jp |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamic nature of protein-ligand interactions, conformational changes, and binding stability. researchgate.netnih.govnih.govacs.org Unlike static docking, MD simulations account for the flexibility of both the ligand and the receptor in a simulated physiological environment (e.g., including water and lipids for membrane proteins). nih.govnih.gov

MD simulations can be employed to assess the stability of the predicted binding poses of ibutilide within its ion channel targets over time. By simulating the complex's movement, researchers can analyze parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone or ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of specific interactions (e.g., hydrogen bonds). nih.govnih.gov

In the context of hERG channel block by drugs including ibutilide, MD simulations have been utilized to investigate the dynamic interactions and conformational changes that occur upon drug binding. plos.orgresearchgate.net These simulations can help understand how ibutilide's binding affects the channel's structure and dynamics, potentially influencing gating and block. Studies have used MD to analyze the effects of mutations in hERG on drug binding, providing further validation for the importance of specific residues identified in docking studies. plos.org

While detailed data on the RMSD, RMSF, or specific interaction lifetimes from MD simulations of ibutilide were not extensively available in the provided snippets, such analyses would typically show how stable the ibutilide-channel complex is over the simulation period. Stable complexes would exhibit lower RMSD values after initial equilibration, and key interacting residues would show lower RMSF values compared to less involved regions. The persistence of hydrogen bonds and other interactions can also be tracked throughout the simulation.

Table 2 illustrates the type of data that MD simulations of an ibutilide-ion channel complex might generate, based on common MD analysis metrics.

| Analysis Metric | Description | Expected Outcome for Stable Binding |

| RMSD (Ligand/Protein Backbone) | Measure of deviation from the initial or reference structure over time | Low and stable after equilibration |

| RMSF (Protein Residues) | Measure of flexibility of individual residues | Lower for residues involved in binding |

| Number of Hydrogen Bonds | Count of hydrogen bonds between ibutilide and the channel | Consistent number over time |

| Binding Free Energy (e.g., MM/GBSA) | Estimation of the binding affinity from MD trajectories | Favorable (negative) value |

In Silico Electrophysiological Models

Human cardiac action potential models, such as the O'Hara-Rudy model or variations thereof, are used to simulate the electrical behavior of human ventricular or atrial cardiomyocytes. researchgate.netplos.orgacs.org These models are parameterized based on experimental data from human cardiac tissue or isolated cells. plos.org They can reproduce the characteristic phases of the action potential, including rapid depolarization (Phase 0), early repolarization (Phase 1), plateau (Phase 2), and repolarization (Phase 3). nih.gov

In silico models allow researchers to simulate the effects of drugs like ibutilide by modulating the parameters corresponding to the targeted ion channels (e.g., reducing IKr conductance, enhancing slow inward Na+ current). researchgate.netnih.govacs.org This enables the prediction of drug-induced changes in AP morphology and duration.

Ibutilide is known to prolong cardiac repolarization, primarily by blocking IKr, which contributes to Phase 3 repolarization. nih.govjacc.orgresearchgate.net In silico electrophysiological models can quantitatively predict the extent of this repolarization prolongation. By simulating the action potential in the presence of simulated ibutilide effects, researchers can measure changes in parameters such as Action Potential Duration at 90% repolarization (APD90) and Effective Refractory Period (ERP). researchgate.netnih.govacs.org

Computational studies using human atrial and ventricular cardiomyocyte models have simulated the effects of ibutilide on AP duration and refractory periods. researchgate.netnih.gov For example, simulations have shown that ibutilide can prolong APD in both atrial and ventricular models, with some models suggesting a potentially greater effect in ventricular tissue at certain pacing rates, which is relevant to proarrhythmic risk assessment. researchgate.net In silico models can also be used to investigate the rate-dependent effects of ibutilide and its potential to induce early afterdepolarizations (EADs), which are triggers for torsades de pointes, a life-threatening arrhythmia. frontiersin.orgacs.org

Table 3 provides examples of electrophysiological parameters that can be predicted by in silico models simulating ibutilide's effects, based on the outcomes discussed in the search results.

| Predicted Parameter | Description | Expected Effect of Ibutilide (based on mechanism) |

| Action Potential Duration (APD) | Duration of the cardiac action potential | Prolongation nih.govjacc.orgresearchgate.net |

| Effective Refractory Period (ERP) | Period during which a new action potential cannot be initiated | Prolongation nih.govjacc.orgresearchgate.net |

| Repolarization Reserve | The capacity of the cell to repolarize | Reduced (due to IKr block) acs.org |